molecular formula C22H19NO6 B3517499 4-nitrobenzyl 4-[(2-methoxyphenoxy)methyl]benzoate

4-nitrobenzyl 4-[(2-methoxyphenoxy)methyl]benzoate

Cat. No.: B3517499
M. Wt: 393.4 g/mol
InChI Key: KWVGWNXKDDEFMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves multiple benzene rings, which are aromatic hydrocarbons. The nitro group is a strong electron-withdrawing group, which means it would decrease the electron density in the benzene ring to which it’s attached. The methoxy group is an electron-donating group, which would increase the electron density in its attached benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The nitro group could potentially be reduced to an amino group, and the benzoate group could undergo hydrolysis to form benzoic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by the presence and position of the nitro, methoxy, and benzoate groups .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for this compound. If this compound has been studied for a specific biological or chemical activity, the mechanism would depend on that particular context .

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-27-20-4-2-3-5-21(20)28-14-16-6-10-18(11-7-16)22(24)29-15-17-8-12-19(13-9-17)23(25)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVGWNXKDDEFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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